N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a 3,4-dichlorophenyl group, a hydroxy group, and two phenyl groups attached to an acetamide moiety. Its unique structure imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide typically involves the reaction of 3,4-dichloroaniline with benzophenone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Nitration: Nitration of benzene to form nitrobenzene.
Reduction: Reduction of nitrobenzene to aniline.
Chlorination: Chlorination of aniline to form 3,4-dichloroaniline.
Acylation: Acylation of 3,4-dichloroaniline with benzophenone to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit photosynthesis by blocking the electron transport chain in photosystem II, similar to the action of herbicides like DCMU .
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide can be compared with other similar compounds to highlight its uniqueness:
3,4-Dichloromethylphenidate: A potent stimulant with serotonin-norepinephrine-dopamine reuptake inhibition properties.
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Evaluated for their pharmacological activities.
These comparisons illustrate the diverse applications and unique properties of this compound in various fields.
Properties
Molecular Formula |
C20H15Cl2NO2 |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H15Cl2NO2/c21-17-12-11-16(13-18(17)22)23-19(24)20(25,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,25H,(H,23,24) |
InChI Key |
LIXPMRLIXAEPAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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